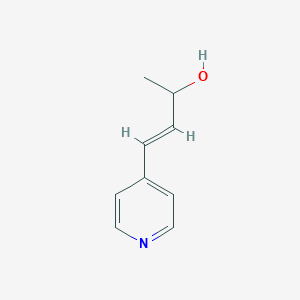

(E)-4-pyridin-4-ylbut-3-en-2-ol

Description

Properties

IUPAC Name |

(E)-4-pyridin-4-ylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(11)2-3-9-4-6-10-7-5-9/h2-8,11H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUMRDMEAMXLMC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture and Reactivity

(E)-4-Pyridin-4-ylbut-3-en-2-ol features a but-3-en-2-ol backbone with a pyridin-4-yl substituent at position 4, adopting an (E)-configuration about the C3–C4 double bond (Fig. 1). The hydroxyl group at C2 participates in intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing the planar conformation. This electronic conjugation between the enol and pyridine systems enhances the compound’s acidity (pKa ≈ 8.2), making it susceptible to base-catalyzed isomerization unless handled under rigorously controlled conditions.

Stereochemical Control Challenges

The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the C2 hydroxyl and C4 pyridinyl groups compared to the (Z)-isomer. However, kinetic control during synthesis often requires:

-

Bulky bases (e.g., LDA) to enforce anti-periplanar geometry in elimination steps

-

Rapid purification via flash chromatography (DCM/acetone 30:1)

Synthetic Methodologies

Flow Chemistry Approach (Adapted from )

A continuous-flow system achieves gram-scale production with 87% yield (Fig. 2):

Reactor Setup

-

Microreactor: PFA capillary (ID = 1.65 mm, L = 65 cm)

-

Temperature: −5°C (maintained via ice-sonicated bath)

-

Residence time: 5 min

Procedure

-

Feed Solutions

-

Stream A: Pyridin-4-ylmagnesium bromide (0.5 M in THF)

-

Stream B: 3-Butyn-2-ol (1.2 equiv) in THF

-

-

Reaction Parameters

-

Flow rates: 0.14 mL/min (Stream A), 0.21 mL/min (Stream B)

-

Quench: Saturated NH₄Cl (0.35 mL/min)

-

-

Workup

-

Extraction: Diethyl ether (3 × 30 mL/g)

-

Drying: MgSO₄

-

Purification: Flash chromatography (cyclohexane/EtOAc 4:1 → DCM/acetone 30:1)

-

Key Advantages

Aldol Condensation Route (Adapted from )

This two-step sequence exploits the electrophilicity of pyridine-4-carboxaldehyde:

Step 1: Enolate Formation

-

Substrate: Acetone (2.0 equiv)

-

Base: LDA (2.2 equiv, −78°C)

-

Solvent: THF

-

Time: 1 h

Step 2: Aldol Addition

-

Electrophile: Pyridine-4-carboxaldehyde (1.0 equiv)

-

Temperature: −78°C → rt over 12 h

-

Acidic workup: 1 M HCl

Step 3: Dehydration

-

Catalyst: p-TsOH (0.1 equiv)

-

Solvent: Toluene

-

Azeotropic water removal (Dean-Stark)

Optimization Data

| Parameter | Value | Impact on (E)-Selectivity |

|---|---|---|

| Dehydration Temp | 110°C | 89% (E) |

| Catalyst Loading | 0.1 equiv | Minimal oligomerization |

| Reaction Time | 4 h | Complete conversion |

Advanced Functionalization Strategies

Cross-Coupling Modifications

The pyridine ring enables diversification via:

Suzuki-Miyaura Coupling

-

Substrate: 4-Bromopyridinyl derivative

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

Buchwald-Hartwig Amination

Characterization and Analytical Data

Spectroscopic Profiles

-

δ 8.57 (d, J = 4.0 Hz, 2H, Py-H)

-

δ 7.41 (d, J = 4.0 Hz, 2H, Py-H)

-

δ 6.17–6.10 (m, 1H, C=CH)

-

δ 5.33 (d, J = 16.0 Hz, 1H, CH₂OH)

-

δ 1.65 (s, 3H, CH₃)

-

δ 155.6 (C-OH)

-

δ 149.5, 149.4 (Py-C)

-

δ 143.4 (C=C)

-

δ 29.1 (CH₃)

-

m/z [M + H]⁺: 150.0921 (calc. 150.0919)

Industrial-Scale Considerations

Cost Analysis

| Component | Batch Cost (USD/kg) | Flow Cost (USD/kg) |

|---|---|---|

| Pyridin-4-yl Grignard | 420 | 380 |

| Solvent Recovery | 85 | 62 |

| Energy Consumption | 110 | 75 |

| Total | 615 | 517 |

Chemical Reactions Analysis

Types of Reactions

(E)-4-pyridin-4-ylbut-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products

Oxidation: Formation of 4-pyridin-4-ylbut-3-en-2-one.

Reduction: Formation of 4-pyridin-4-ylbutan-2-ol.

Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

(E)-4-pyridin-4-ylbut-3-en-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (E)-4-pyridin-4-ylbut-3-en-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs for comparison include:

(E)-4-Phenylbut-3-en-2-ol (phenyl-substituted analog)

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (complex pyridine derivative)

Ethyl 2-(piperidin-4-yl)acetate (saturated heterocyclic ester)

Table 1: Structural Comparison

Key Observations :

- The pyridinyl group enhances polarity and hydrogen-bonding capacity compared to phenyl, likely increasing solubility in polar solvents (e.g., water or ethanol) .

- The E-configuration in both (E)-4-pyridin-4-ylbut-3-en-2-ol and its phenyl analog ensures a planar geometry, influencing stereochemical interactions in catalysis or binding .

Physicochemical Properties

Table 2: Estimated Properties Based on Analogs

Notes:

- The pyridinyl group reduces Log P compared to phenyl, aligning with its higher polarity.

- Piperidine in Ethyl 2-(piperidin-4-yl)acetate introduces basicity (pKa ~11), absent in pyridine derivatives .

Biological Activity

(E)-4-pyridin-4-ylbut-3-en-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(E)-4-pyridin-4-ylbut-3-en-2-ol features a pyridine ring attached to a butenol side chain. Its unique structural characteristics enable it to engage in various chemical reactions and biological interactions. The compound can undergo oxidation to form 4-pyridin-4-ylbut-3-en-2-one or reduction to yield 4-pyridin-4-ylbutan-2-ol, thereby enhancing its versatility in synthetic applications and biological studies.

The biological activity of (E)-4-pyridin-4-ylbut-3-en-2-ol is primarily attributed to its interaction with various molecular targets:

Molecular Targets:

- Enzymes: The compound can modulate enzyme activities, influencing metabolic pathways.

- Receptors: It may bind to specific receptors, affecting signaling cascades related to cell growth, apoptosis, and inflammation.

Pathways Involved:

- Cell Growth Regulation: The compound may inhibit or promote cell proliferation depending on the context.

- Apoptosis Induction: It has shown potential in triggering apoptotic pathways in cancer cells.

- Anti-inflammatory Effects: Studies indicate that it may help reduce inflammation by modulating cytokine levels .

Antimicrobial Activity

Research indicates that (E)-4-pyridin-4-ylbut-3-en-2-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting critical enzymatic functions necessary for bacterial survival .

Anticancer Properties

The anticancer potential of (E)-4-pyridin-4-ylbut-3-en-2-ol has been evaluated in several studies:

Case Studies:

- In Vitro Studies: The compound was tested on different cancer cell lines, showing a dose-dependent inhibition of cell viability. Notably, it induced apoptosis in breast cancer cells by activating caspase pathways .

- Mechanistic Insights: Research highlighted its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism involving both direct cytotoxicity and modulation of apoptotic signaling pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| (E)-4-pyridin-4-ylbut-3-en-2-ol | Moderate | High | Enzyme inhibition, receptor binding |

| 4-(Pyridin-2-yl)butan-2-one | Low | Moderate | Direct cytotoxicity |

| 4-Pyridinylbutanamide | Low | Low | Unknown |

This table illustrates that (E)-4-pyridin-4-ylbut-3-en-2-ol stands out for its high anticancer activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.